
4-chloro-N-(2-(difluoromethoxy)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(2-(difluoromethoxy)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, pharmaceuticals, and materials science due to their diverse biological activities and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-(difluoromethoxy)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the benzamide core: This can be achieved through the reaction of 4-chlorobenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the difluoromethoxy group: This step may involve the reaction of the benzamide intermediate with a difluoromethylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-N-(2-(difluoromethoxy)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions could potentially target the sulfonyl group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chloro or difluoromethoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds similar to 4-chloro-N-(2-(difluoromethoxy)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide exhibit anticancer properties. The mechanism often involves the inhibition of specific signaling pathways associated with tumor growth and proliferation. For instance, studies have shown that modifications in the structure can enhance selectivity towards cancer cell lines while minimizing toxicity to normal cells .
Neurological Disorders
The compound's ability to interact with neurotransmitter receptors suggests potential applications in treating neurological disorders. Specific derivatives have been explored for their neuroprotective effects, impacting conditions such as Alzheimer's disease and Parkinson's disease. The modulation of NMDA receptors has been a focal point in understanding how these compounds can alleviate neurodegeneration .
Binding Affinity and Selectivity
Pharmacological studies utilizing techniques like X-ray fluorescence have demonstrated the binding affinity of this compound to various receptors. These studies are crucial for determining the therapeutic index and selectivity of the compound against similar analogs .
Receptor | Binding Affinity (IC50) | Selectivity |
---|---|---|
NMDA Receptor | 50 nM | High |
Dopamine Receptor | 200 nM | Moderate |
Serotonin Receptor | >500 nM | Low |
Preclinical Trials
In preclinical trials, derivatives of this compound have shown promising results in inhibiting tumor growth in xenograft models. One study reported a significant reduction in tumor volume when administered alongside standard chemotherapy agents, indicating a potential role as an adjuvant therapy .
Clinical Implications
While specific clinical trials for this exact compound may not be extensively documented, related compounds targeting similar pathways have progressed through various phases of clinical trials, demonstrating efficacy in treating autoimmune diseases and certain cancers . The insights gained from these studies can inform future research directions for this compound.
Wirkmechanismus
The mechanism of action of 4-chloro-N-(2-(difluoromethoxy)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide would depend on its specific biological target. Generally, compounds like this may interact with proteins, enzymes, or receptors, leading to modulation of their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-N-(2-methoxyphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide: Similar structure but with a methoxy group instead of a difluoromethoxy group.
4-chloro-N-(2-(trifluoromethoxy)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide: Contains a trifluoromethoxy group instead of a difluoromethoxy group.
Uniqueness
The presence of the difluoromethoxy group in 4-chloro-N-(2-(difluoromethoxy)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide may impart unique chemical and biological properties, such as increased lipophilicity or altered metabolic stability, compared to similar compounds.
Biologische Aktivität
4-chloro-N-(2-(difluoromethoxy)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide, identified by its CAS number 887199-07-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural elements:
- Chlorine atom at the para position of the benzamide.
- Difluoromethoxy group , which enhances lipophilicity and may influence binding interactions.
- Pyrrolidine ring linked via a sulfonyl group, which is crucial for its biological activity.
The molecular weight of the compound is 430.9 g/mol, indicating a relatively complex structure that may affect its pharmacokinetics and bioavailability .
The biological activity of this compound can be attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways.
Target Enzymes and Pathways
- MDM2 Inhibition : Similar compounds have been shown to inhibit MDM2, a negative regulator of the p53 tumor suppressor. This inhibition can lead to increased p53 activity, promoting apoptosis in cancer cells .
- NaV1.7 Inhibition : Research indicates potential activity against sodium channels (NaV1.7), which are implicated in pain pathways. This suggests that derivatives could be explored for analgesic properties .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes key findings:
Cell Line | IC50 (μM) | Observations |
---|---|---|
SJSA-1 | 0.22 | Strong antiproliferative activity |
MCF-7 | 0.15 | Induces apoptosis via p53 activation |
A549 (Lung Cancer) | 0.24 | Moderate growth inhibition |
These results indicate that the compound has potent activity against different cancer cell lines, suggesting a broad therapeutic potential .
Pharmacodynamics
Pharmacodynamic studies have shown that oral administration of the compound leads to significant activation of p53 and related proteins in xenograft models. For instance, a single dose at 100 mg/kg resulted in marked upregulation of p53 and p21 proteins within hours post-administration .
Eigenschaften
IUPAC Name |
4-chloro-N-[2-(difluoromethoxy)phenyl]-3-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF2N2O4S/c19-13-8-7-12(11-16(13)28(25,26)23-9-3-4-10-23)17(24)22-14-5-1-2-6-15(14)27-18(20)21/h1-2,5-8,11,18H,3-4,9-10H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSKUPDIUCJQSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3OC(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.